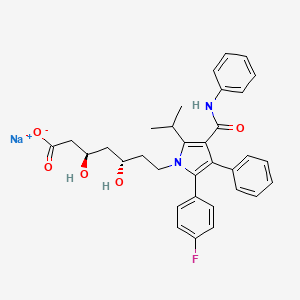

(3R,5S)-Atorvastatin sodium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-MFHXMFJOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675639 | |

| Record name | Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131275-93-9 | |

| Record name | Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atorvastatin Stereoisomers: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: Inhibition of HMG-CoA Reductase

Atorvastatin and its stereoisomers are structurally analogous to the endogenous substrate, HMG-CoA. This structural mimicry allows them to bind to the active site of HMG-CoA reductase, competitively inhibiting the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway.[1][2] This inhibition upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.

While it is widely accepted that the therapeutic efficacy of atorvastatin resides predominantly in the (3R,5R)-enantiomer, specific quantitative data (IC50 or Ki values) detailing the inhibitory potency of each of the four stereoisomers ((3R,5R), (3R,5S), (3S,5R), and (3S,5S)) against HMG-CoA reductase is not extensively reported in publicly available scientific literature. It has been noted that the (3S,5S)-enantiomer exhibits little to no inhibitory activity against HMG-CoA reductase.[3]

Signaling Pathway: Cholesterol Biosynthesis

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by atorvastatin.

Differential Effects of Atorvastatin Stereoisomers

Beyond their primary target, atorvastatin stereoisomers exhibit enantioselective interactions with other key biological molecules, including nuclear receptors and drug-metabolizing enzymes. These differential effects have significant implications for the drug's overall pharmacological profile, including potential drug-drug interactions and off-target effects.

Activation of Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in drug metabolism and transport, most notably cytochrome P450 3A4 (CYP3A4).[1][2] Studies have shown that atorvastatin stereoisomers enantiospecifically activate PXR, with the (3R,5R)-enantiomer being the most potent activator.[1]

Table 1: PXR Activation by Atorvastatin Stereoisomers

| Stereoisomer | EC50 (µM) for PXR Activation |

| (3R,5R)-Atorvastatin | 5.5 |

| (3R,5S)-Atorvastatin | 11.6 - 15.0 |

| (3S,5R)-Atorvastatin | 11.6 - 15.0 |

| (3S,5S)-Atorvastatin | 11.6 - 15.0 |

| Data sourced from a study on human colon adenocarcinoma cells (LS180) transiently transfected with a PXR reporter construct.[1] |

Induction of Cytochrome P450 Enzymes

The differential activation of PXR by atorvastatin stereoisomers translates to enantiospecific induction of CYP enzymes. The potency of induction for CYP2A6, CYP2B6, and CYP3A4 by atorvastatin enantiomers follows the order: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S).[1] This highlights that the clinically used (3R,5R)-enantiomer has the highest potential for inducing these metabolic enzymes, which could lead to drug-drug interactions.[1]

Metabolism by Cytochrome P450 3A4 (CYP3A4)

Atorvastatin is primarily metabolized by CYP3A4 to its active ortho- and para-hydroxylated metabolites.[4] While specific data on the differential metabolism of each stereoisomer is limited, the intrinsic clearance of atorvastatin by CYP3A4 is significantly higher than by CYP3A5, establishing CYP3A4 as the major metabolizing enzyme.[4]

Logical Relationship of Stereoisomer Effects

The following diagram illustrates the differential biological activities of the atorvastatin stereoisomers.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This protocol outlines a common method for determining the inhibitory activity of atorvastatin stereoisomers on HMG-CoA reductase.

Objective: To determine the IC50 value of each atorvastatin stereoisomer against HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Atorvastatin stereoisomer solutions of varying concentrations (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents and keep them on ice.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank: Assay buffer

-

Control (No Inhibitor): Assay buffer, HMG-CoA reductase, and NADPH solution.

-

Inhibitor Wells: Assay buffer, HMG-CoA reductase, NADPH solution, and varying concentrations of an atorvastatin stereoisomer.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate solution to all wells except the blank.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in absorbance per unit time) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow Diagram:

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to assess the cytotoxic effects of atorvastatin stereoisomers on a cell line.

Objective: To determine the IC50 value for cytotoxicity of each atorvastatin stereoisomer.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified by spectrophotometry.

Materials:

-

Human cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

Atorvastatin stereoisomer solutions of varying concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing varying concentrations of the atorvastatin stereoisomers. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) with a reference wavelength of 630 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

-

Conclusion

The pharmacological activity of atorvastatin is highly dependent on its stereochemistry. The clinically utilized (3R,5R)-enantiomer is the most potent inhibitor of HMG-CoA reductase and also the most potent activator of PXR, leading to the induction of key drug-metabolizing enzymes. While the direct inhibitory effects of the other three stereoisomers on HMG-CoA reductase are not well-quantified in the literature, their reduced activity at this primary target and their differential effects on other pathways underscore the importance of enantiopure drug development. This technical guide provides a consolidated resource for researchers, summarizing the current knowledge and providing detailed methodologies to facilitate further investigation into the nuanced mechanisms of action of atorvastatin stereoisomers. A deeper understanding of these stereoselective interactions is crucial for optimizing therapeutic efficacy and minimizing adverse drug reactions.

References

In Vitro Pharmacokinetics of (3R,5S)-Atorvastatin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetic properties of (3R,5S)-Atorvastatin sodium, a widely prescribed HMG-CoA reductase inhibitor. The following sections detail its metabolic pathways, transport mechanisms, and plasma protein binding characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.

Metabolism

Atorvastatin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. In vitro studies have identified CYP3A4 as the major enzyme responsible for its oxidation, with a minor contribution from CYP3A5.[1][2][3] This metabolic process leads to the formation of two primary active metabolites: ortho-hydroxyatorvastatin (o-HA) and para-hydroxyatorvastatin (p-HA).[1][2] These metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase.[4][5] In addition to oxidation, atorvastatin and its metabolites can undergo lactonization and glucuronidation.[6][7]

Metabolic Stability and Enzyme Kinetics

The intrinsic clearance (CLint) rates for the formation of the two main metabolites by CYP3A4 and CYP3A5 have been determined in vitro, highlighting the predominant role of CYP3A4.

| Enzyme | Metabolite | Intrinsic Clearance (CLint) | Reference |

| CYP3A4 | para-hydroxyatorvastatin | 2.4-fold higher than CYP3A5 | [1] |

| CYP3A4 | ortho-hydroxyatorvastatin | 5.0-fold higher than CYP3A5 | [1] |

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a typical experiment to assess the metabolism of atorvastatin in vitro.

Objective: To determine the metabolic profile and enzyme kinetics of atorvastatin using human liver microsomes (HLMs).

Materials:

-

(3R,5S)-Atorvastatin sodium

-

Human Liver Microsomes (pooled)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of atorvastatin in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate the HLMs (e.g., 0.2 mg protein/mL) in phosphate buffer at 37°C for 5 minutes.[1]

-

Initiate the metabolic reaction by adding atorvastatin at various concentrations (e.g., 0-500 µM) and the NADPH-regenerating system.[1]

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 5 minutes).[1]

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the presence of atorvastatin and its metabolites using a validated LC-MS/MS method.[1]

-

Calculate the rate of metabolite formation and determine kinetic parameters (e.g., K

mand Vmax) by fitting the data to an appropriate enzyme kinetic model.

Workflow for in vitro metabolism assay.

Membrane Transport

The movement of atorvastatin across cellular membranes is facilitated by various uptake and efflux transporters. These transporters play a crucial role in its absorption, hepatic uptake, and elimination.

Uptake Transporters

Atorvastatin is a substrate for several organic anion-transporting polypeptides (OATPs) located on the basolateral membrane of hepatocytes, which mediate its uptake from the blood into the liver.[6][8]

| Transporter | Cell System | K | Reference |

| OATP1B1 | HEK293 cells | 0.77 - 2.6 | [8] |

| OATP1B3 | HEK293 cells | 1.9 | [9] |

| OATP2B1 | HEK293 cells | 1.1 | [9] |

Efflux Transporters

Atorvastatin is also a substrate for efflux transporters, which can limit its intracellular concentration and contribute to its excretion. Key efflux transporters include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2).[10]

| Transporter | Cell System | Observation | Reference |

| P-glycoprotein (P-gp) | Caco-2 cells | Atorvastatin is secreted across the apical surface. The basolateral-to-apical (B-to-A) permeability was 7-fold greater than the apical-to-basolateral (A-to-B) permeability. | [11] |

| BCRP | Caco-2 cells | Transport of atorvastatin observed. | [10] |

| MRP2 | Caco-2 cells | Transport of atorvastatin observed. | [10] |

| H+-monocarboxylic acid cotransporter (MCT) | Caco-2 cells | Involved in the absorptive transport of atorvastatin across the apical membrane. | [11] |

Experimental Protocol: Transporter Assay in Caco-2 Cells

This protocol describes a bidirectional transport assay using Caco-2 cell monolayers to investigate the involvement of efflux transporters.

Objective: To determine the directional transport of atorvastatin and identify the efflux transporters involved.

Materials:

-

Caco-2 cells

-

Transwell® inserts (polycarbonate membrane)

-

Culture medium

-

(3R,5S)-Atorvastatin sodium (radiolabeled or non-labeled)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Specific transporter inhibitors (e.g., verapamil for P-gp)

-

Scintillation cocktail (if using radiolabeled compound)

-

LC-MS/MS system or liquid scintillation counter

Procedure:

-

Seed Caco-2 cells on Transwell® inserts and culture until a confluent monolayer with well-developed tight junctions is formed.

-

Wash the cell monolayers with pre-warmed transport buffer.

-

To assess A-to-B transport, add atorvastatin to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.

-

To assess B-to-A transport, add atorvastatin to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

-

To investigate the role of specific transporters, pre-incubate the cells with a known inhibitor before adding atorvastatin.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

-

Quantify the concentration of atorvastatin in the samples using LC-MS/MS or liquid scintillation counting.

-

Calculate the apparent permeability coefficient (P

app) for both directions. An efflux ratio (Papp, B-A/ Papp, A-B) greater than 2 is indicative of active efflux.

Hepatic transport of atorvastatin.

Plasma Protein Binding

Atorvastatin is highly bound to plasma proteins, which influences its distribution and availability to target tissues and metabolizing enzymes.

Binding Affinity

In vitro studies have consistently shown that atorvastatin exhibits high plasma protein binding, typically exceeding 98%.[4][5][6][7][12]

| Species | Method | Protein Binding (%) | Reference |

| Human | Not specified | >98% | [4][5][6][7][12] |

| Human (Normal Renal Function) | Ultrafiltration | 97.62 ± 1.96% | [13][14][15] |

| Human (Uremic Patients) | Ultrafiltration | 86.58 ± 2.04% | [13][14][15] |

Experimental Protocol: Plasma Protein Binding by Ultrafiltration

This protocol details a common method for determining the extent of drug binding to plasma proteins.

Objective: To quantify the fraction of atorvastatin bound to plasma proteins.

Materials:

-

(3R,5S)-Atorvastatin sodium

-

Human plasma

-

Ultrafiltration devices (e.g., with a molecular weight cut-off of 30 kDa)

-

Phosphate buffer (pH 7.4)

-

Incubator or water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of atorvastatin.

-

Spike the human plasma with atorvastatin to achieve the desired concentration.

-

Incubate the plasma sample at 37°C for a sufficient time to reach binding equilibrium.

-

Transfer an aliquot of the incubated plasma to the ultrafiltration device.

-

Centrifuge the device according to the manufacturer's instructions to separate the free (unbound) drug in the ultrafiltrate from the protein-bound drug.[14][15]

-

Determine the concentration of atorvastatin in the plasma (total concentration) and in the ultrafiltrate (free concentration) using a validated LC-MS/MS method.

-

Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100

Overview of atorvastatin's pharmacokinetic phases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin | Semantic Scholar [semanticscholar.org]

- 4. Atova | 10 mg | Tablet | এ্যাটোভা ১০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. fda.gov [fda.gov]

- 6. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [helda.helsinki.fi]

- 10. Use of transporter knockdown Caco-2 cells to investigate the in vitro efflux of statin drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Deep Dive into the Biological Activity of Atorvastatin Enantiomers: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the distinct biological activities of atorvastatin's four enantiomers. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the stereochemistry-dependent effects of atorvastatin, focusing on its primary mechanism of action and pleiotropic effects.

Atorvastatin, a leading synthetic statin, is widely prescribed to lower cholesterol and reduce the risk of cardiovascular disease. Its therapeutic efficacy is primarily attributed to the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. However, atorvastatin possesses two chiral centers, resulting in four distinct stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). The commercially available drug is the active (3R,5R)-enantiomer. This guide elucidates the differential biological activities of all four enantiomers, providing critical insights for drug development and research.

Core Activity: HMG-CoA Reductase Inhibition

The primary therapeutic action of atorvastatin is the inhibition of HMG-CoA reductase. This activity is highly stereoselective.

Key Findings:

-

The (3R,5R)-atorvastatin enantiomer is the most potent inhibitor of HMG-CoA reductase, exhibiting the primary therapeutic effect of the drug.[1]

-

Conversely, the (3S,5S)-atorvastatin enantiomer demonstrates little to no inhibitory activity against this key enzyme.[1]

Pleiotropic Effects: Beyond Cholesterol Lowering

Statins, including atorvastatin, are known to exert a range of beneficial effects beyond their lipid-lowering capabilities, collectively termed pleiotropic effects. These effects are also influenced by the stereochemistry of the atorvastatin molecule, particularly in the realm of drug metabolism and cellular signaling.

Differential Induction of Cytochrome P450 Enzymes

The enantiomers of atorvastatin exhibit varied effects on the expression of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This has significant implications for potential drug-drug interactions.

A study investigating the induction of CYP enzymes in primary human hepatocytes revealed the following rank order of potency for atorvastatin enantiomers in inducing CYP2A6, CYP2B6, and CYP3A4:

(3R,5R) > (3R,5S) = (3S,5R) > (3S,5S) [2][3]

This indicates that the clinically used (3R,5R)-enantiomer is the most potent inducer of these important drug-metabolizing enzymes among its stereoisomers.[2][3]

Table 1: Summary of Atorvastatin Enantiomer Activity on CYP Induction

| Enantiomer | Potency of CYP2A6, CYP2B6, and CYP3A4 Induction |

| (3R,5R) | Highest |

| (3R,5S) | Moderate |

| (3S,5R) | Moderate |

| (3S,5S) | Lowest |

Impact on Cellular Signaling Pathways

The pleiotropic effects of statins are often mediated through their influence on various intracellular signaling pathways. While research on the specific effects of individual atorvastatin enantiomers is ongoing, the impact of the racemic mixture and the active enantiomer on key pathways has been documented.

Rho/Rho-Associated Coiled-Coil Forming Kinase (ROCK) Pathway: Atorvastatin has been shown to inhibit the Rho/ROCK pathway, which is implicated in various cellular processes, including cell proliferation and migration.[4] This inhibition is thought to contribute to the beneficial effects of atorvastatin on endothelial function.[4][5]

Endothelial Function: Atorvastatin has been demonstrated to improve endothelial function, a key factor in cardiovascular health.[6][7][8][9] This effect is believed to be, in part, independent of its cholesterol-lowering action and may be linked to the inhibition of the Rho/ROCK pathway and increased nitric oxide bioavailability.[10]

It is important to note that the majority of studies on these signaling pathways have utilized the active (3R,5R)-enantiomer or the racemic mixture. Further research is required to delineate the specific contributions of the other enantiomers to these pleiotropic effects.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a general method for determining the inhibitory activity of atorvastatin enantiomers against HMG-CoA reductase.

Principle:

The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer)

-

Atorvastatin enantiomers (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and atorvastatin enantiomers in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, HMG-CoA, and varying concentrations of the atorvastatin enantiomer to be tested. Include control wells with no inhibitor and wells with a known inhibitor as a positive control.

-

Enzyme Addition: Add the purified HMG-CoA reductase enzyme to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm at regular intervals for a specified period.

-

Data Analysis: Calculate the initial reaction rate for each concentration of the inhibitor from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration relative to the uninhibited control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for HMG-CoA Reductase Inhibition Assay

Caption: Workflow for determining HMG-CoA reductase inhibition.

Luciferase Reporter Gene Assay for CYP Induction

This protocol can be used to assess the induction of CYP enzymes by atorvastatin enantiomers.

Principle:

This assay utilizes a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the activation of a specific nuclear receptor (e.g., PXR, which regulates CYP3A4). An increase in luciferase activity indicates activation of the receptor and subsequent gene transcription.

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2) transiently or stably transfected with a PXR-responsive luciferase reporter construct.

-

Cell culture medium and supplements.

-

Atorvastatin enantiomers.

-

Positive control activator (e.g., rifampicin for PXR).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture: Plate the reporter cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the atorvastatin enantiomers, a positive control, and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) and express the results as fold induction over the vehicle control.

Signaling Pathway for PXR-Mediated CYP3A4 Induction

Caption: PXR-mediated induction of CYP3A4 by atorvastatin enantiomers.

Conclusion

The biological activity of atorvastatin is highly dependent on its stereochemistry. The (3R,5R)-enantiomer is responsible for the vast majority of the drug's HMG-CoA reductase inhibitory activity and, consequently, its cholesterol-lowering effects. The different enantiomers also exhibit distinct profiles in their pleiotropic effects, such as the induction of drug-metabolizing enzymes. A thorough understanding of these stereoselective activities is paramount for the design of more effective and safer therapeutic agents and for interpreting clinical outcomes. Further research into the specific effects of each enantiomer on a broader range of signaling pathways will provide a more complete picture of the complex pharmacology of this widely used drug.

References

- 1. apexbt.com [apexbt.com]

- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]

- 4. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of rosuvastatin versus atorvastatin on rho-associated coiled-coil containing protein kinase activity and endothelial function in patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atorvastatin Restores Endothelial Function in Normocholesterolemic Smokers Independent of Changes in Low-Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atorvastatin restores endothelial function in normocholesterolemic smokers independent of changes in low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of atorvastatin on endothelial function in diabetic patients and subjects at risk for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of atorvastatin therapy on endothelıal function in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid-independent effects of statins on endothelial function and bioavailability of nitric oxide in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Atorvastatin Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and stereoselective synthesis of atorvastatin, a leading synthetic HMG-CoA reductase inhibitor. It details the pivotal scientific advancements that led to its development, outlines key experimental methodologies for its synthesis and analysis, and presents relevant data for comparative purposes.

Discovery and Development

Atorvastatin was first synthesized in August 1985 by Dr. Bruce Roth at Parke-Davis, which was later acquired by Warner-Lambert and subsequently by Pfizer.[1] Initially codenamed CI-981, its development was met with some internal skepticism as it was perceived as a "me-too" version of Merck's lovastatin, the first statin to market in 1987.[1] However, atorvastatin distinguished itself as a completely synthetic compound, unlike the fungal-derived first-generation statins.[1]

The landscape for statins shifted dramatically in 1994 with the publication of a Merck-funded study demonstrating that statins not only lowered LDL cholesterol but also significantly reduced fatal heart attacks.[1] This finding invigorated the development of atorvastatin. Pfizer entered into a co-marketing agreement with Warner-Lambert in 1996, the same year atorvastatin received FDA approval for medical use under the brand name Lipitor.[1] By 2003, Lipitor had become the best-selling pharmaceutical in the United States.[1] Atorvastatin's patent was granted in 1986.[1]

Mechanism of Action: HMG-CoA Reductase Inhibition

Like all statins, atorvastatin's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the hepatic biosynthesis of cholesterol.[1][3][4][5][6]

By inhibiting this crucial step, atorvastatin decreases de novo cholesterol synthesis. This reduction in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptor expression on the surface of hepatocytes.[1][7] The increased number of LDL receptors enhances the uptake and catabolism of LDL-cholesterol from the bloodstream, thereby lowering plasma LDL levels.[1][7][8] The liver is the primary site of action for atorvastatin, as it is the principal location for both cholesterol synthesis and LDL clearance.[1]

The following diagram illustrates the mevalonate pathway and the point of inhibition by atorvastatin.

References

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 4. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 5. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Atorvastatin strontium? [synapse.patsnap.com]

Spectroscopic Analysis of Atorvastatin Stereochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of atorvastatin's stereochemistry. Atorvastatin, a leading synthetic lipid-lowering agent, possesses two stereogenic centers, resulting in four possible stereoisomers. As the therapeutic activity resides primarily in the (3R,5R)-enantiomer, rigorous stereochemical analysis is paramount in drug development and quality control. This document details the experimental protocols and data derived from key spectroscopic methods, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Spectroscopy.

Chromatographic Separation of Atorvastatin Stereoisomers

Prior to spectroscopic analysis, the separation of stereoisomers is a critical step. High-Performance Liquid Chromatography (HPLC) is the predominant technique for resolving the enantiomers and diastereomers of atorvastatin.

Experimental Protocols for HPLC Separation

Method 1: Chiral HPLC for Diastereomer Separation [1]

-

Column: Chiralcel® OD-RH

-

Mobile Phase: n-hexane:2-propanol (95:5, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 260 nm

Method 2: Chiral HPLC for Enantiomeric Purity

-

Column: Chiralpak AD-H

-

Mobile Phase: n-Hexane:ethanol:trifluoroacetic acid (85:15:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Temperature: 30°C

-

Detection: UV at 246 nm

Quantitative Data for HPLC Separation

| Parameter | Method 1 (Diastereomers)[1] |

| Retention Time (Peak 1) | 3.23 min |

| Retention Time (Peak 2) | 3.85 min |

| Resolution (Rs) | 1.2 |

| Capacity Factor (k'1) | 3.50 |

| Capacity Factor (k'2) | 4.37 |

| Selectivity Factor (α) | 1.24 |

Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of atorvastatin and its stereoisomers, as well as their metabolites and degradation products.

Experimental Protocol for LC-MS/MS Analysis[2]

-

Chromatographic Separation:

-

Column: Zorbax XDB C8 (50 mm × 4.6 mm, 3.5 µm)

-

Mobile Phase: Acetonitrile and 0.5% acetic acid solution

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

-

Detection: Multiple Reaction Monitoring (MRM)

-

Quantitative Data for MS Analysis

| Analyte | Ionization Mode[2] | Parent Ion (m/z)[2] | Product Ion (m/z)[2] |

| Atorvastatin (ATOR) | Positive | 559 | 440 |

| o-hydroxyl atorvastatin (o-OH ATOR) | Positive | 575 | 440 |

| p-hydroxyl atorvastatin (p-OH ATOR) | Positive | 575 | 440 |

Fragmentation Pathway of Atorvastatin

The fragmentation of atorvastatin in mass spectrometry provides structural information. A logical workflow for analyzing the fragmentation is depicted below.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in atorvastatin and can be used to characterize its solid-state forms. While comparative spectra of individual stereoisomers are not widely published, the characteristic peaks of atorvastatin provide a basis for its identification.

Experimental Protocol for FTIR Analysis

-

Sample Preparation: A small amount of the atorvastatin sample is ground with potassium bromide (KBr) and pressed into a pellet. No other specific sample preparation is typically required[3][4].

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Quantitative Data for FTIR Analysis

The following table summarizes the characteristic absorption bands of atorvastatin as reported in the literature.

| Functional Group | Reported Frequency (cm⁻¹)[5] | Observed Frequency (cm⁻¹)[5] |

| O-H bending | 3400-3200 | 3363.97 |

| -NH stretching | 3600-3100 | 3363.97 |

| C-N stretching | 1350 | 1315.50 |

| C=O stretching | - | - |

Additional reported characteristic peaks include vibrations for C-H stretching, aromatic C=C stretching, and N-H bending[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Analysis

-

Sample Preparation: 10 mg of atorvastatin is dissolved in Methanol-d4[9].

-

Reference Standard: Tetramethylsilane (TMS)[9].

-

Instrumentation: A 500 MHz NMR spectrometer[9].

-

Experiments: 1D ¹H and ¹³C NMR, as well as 2D experiments like COSY, HSQC, and HMBC can be performed to aid in spectral assignment[9].

Quantitative Data for NMR Analysis

The following table presents a selection of reported ¹H and ¹³C chemical shifts for atorvastatin in Methanol-d4[9].

| Atom | ¹³C Chemical Shift (ppm)[9] | ¹H Chemical Shift (ppm)[9] |

| C1 | 22.8741 | - |

| C2 | 22.848 | - |

| C17 | 40.5309 | - |

| C18 | 42.2113 | - |

| C26 | 69.009 | - |

| C27 | 68.9521 | - |

| C28 | 181.9876 | - |

| H48 | - | 7.0164 |

| H49 | - | 7.0294 |

| H64 | - | 3.8997 |

| H65 | - | 4.0604 |

| H70 | - | 3.3494 |

A computational study using Density Functional Theory (DFT) has been employed to calculate the ¹H and ¹³C NMR chemical shifts for the different enantiomers of atorvastatin[10].

Chiroptical Spectroscopy

Chiroptical techniques, such as polarimetry (measuring specific rotation) and circular dichroism, are essential for determining the absolute configuration and enantiomeric purity of chiral molecules like atorvastatin.

Experimental Protocols for Chiroptical Analysis

Specific Rotation:

-

Definition: Specific rotation is the angle of rotation of plane-polarized light by a solution of a chiral compound at a specific concentration and path length[2].

-

Procedure: A solution of the atorvastatin sample of known concentration is prepared in a suitable solvent (e.g., DMSO), and the optical rotation is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature[2][11].

Electronic Circular Dichroism (ECD):

-

Principle: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule[12].

-

Procedure: A solution of the atorvastatin enantiomer is prepared in a suitable solvent (e.g., methanol) at a known concentration. The ECD spectrum is recorded on a CD spectrometer over a range of wavelengths[12]. The experimental spectrum can be compared with theoretical spectra calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) to assign the absolute configuration[13].

Quantitative Data for Chiroptical Analysis

-

Electronic Circular Dichroism (ECD): In a study on a synthetic atropisomeric lactone-atorvastatin prodrug, the ECD spectrum of one atropisomer showed a strong negative Cotton effect at 255 nm, while the other showed the expected opposite trend[13]. This allowed for the assignment of the absolute configuration of the chiral axis[13].

Conclusion

The spectroscopic analysis of atorvastatin's stereochemistry is a multi-faceted process that relies on a combination of powerful analytical techniques. HPLC is indispensable for the initial separation of stereoisomers. Mass spectrometry provides crucial information on structure and quantification. IR and NMR spectroscopy offer detailed structural characterization. Finally, chiroptical methods like ECD are definitive in assigning the absolute configuration. This guide provides the fundamental protocols and data to aid researchers and professionals in the comprehensive stereochemical analysis of atorvastatin, ensuring the quality and efficacy of this vital pharmaceutical agent. Further research is warranted to publish more comprehensive comparative spectroscopic data for all individual stereoisomers of atorvastatin.

References

- 1. medjpps.com [medjpps.com]

- 2. Specific rotation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis | ClinicSearch [clinicsearchonline.org]

- 5. wjpmr.com [wjpmr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. bmse001306 Atorvastatin at BMRB [bmrb.io]

- 10. researchgate.net [researchgate.net]

- 11. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Modeling of Atorvastatin Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. It functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The molecular structure of atorvastatin features two stereogenic centers, resulting in four possible stereoisomers.[3][4] However, its therapeutic activity is almost exclusively attributed to the (3R,5R)-enantiomer, highlighting the critical importance of stereochemistry in its pharmacological action.[3][5]

This technical guide explores the application of molecular modeling techniques to elucidate the enantioselective interactions between atorvastatin enantiomers and HMG-CoA reductase. By integrating computational data with experimental validation, we can gain a deeper understanding of the structural basis for its activity, aiding in the rational design of more potent and selective inhibitors.

The Stereoselective Action of Atorvastatin

The differential activity between atorvastatin enantiomers is a classic example of stereoselectivity in drug action. The therapeutically active (3R,5R)-atorvastatin, often referred to as the eutomer, exhibits a significantly higher binding affinity for the active site of HMG-CoA reductase compared to its enantiomer (the distomer) and other diastereomers.[5] Computational studies, such as molecular docking, have been instrumental in explaining this observation at an atomic level.

Molecular docking simulations predict the preferred orientation and interaction energy of a ligand within a protein's binding site. Studies on atorvastatin enantiomers consistently show that the (3R,5R) form achieves a more favorable binding energy, indicative of a more stable and potent interaction.[6][7]

Molecular Modeling: Unraveling the Binding Interactions

Computational approaches are indispensable for visualizing and quantifying the interactions that govern the stereoselective binding of atorvastatin.

Molecular Docking

Molecular docking studies have revealed that the higher affinity of the active (3R,5R)-enantiomer is due to its optimal fit within the catalytic site of HMG-CoA reductase. This optimal conformation allows for a network of specific hydrogen bonds and hydrophobic interactions with key amino acid residues.

Key interactions for the active enantiomer often involve:

-

Hydrogen Bonds: The hydroxyl groups of the dihydroxyheptanoic acid side chain form crucial hydrogen bonds with residues such as Glu559 and Lys691.[8]

-

Salt Bridges: The terminal carboxylate group interacts with positively charged residues like Lys692 and Lys735.[8]

-

Hydrophobic and Pi-Cation Interactions: The fluorophenyl and other aromatic rings engage in hydrophobic and pi-cation interactions with residues like Arg590.[8][9]

The inactive enantiomers, due to their different spatial arrangement, are unable to achieve this optimal network of interactions simultaneously, resulting in lower binding affinities and reduced inhibitory activity.

Quantitative Computational Data

The following table summarizes representative quantitative data from molecular modeling studies, comparing the binding energies of different atorvastatin stereoisomers.

| Stereoisomer | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| (3R,5R)-Atorvastatin (Active) | -9.5 to -11.0 | Arg590, Lys691, Lys692, Lys735, Glu559 |

| (3S,5S)-Atorvastatin | -7.0 to -8.5 | Suboptimal interactions with key residues |

| Other Diastereomers | -7.0 to -8.5 | Misaligned for optimal binding |

Note: Binding energies are illustrative and can vary based on the specific software, scoring functions, and protein structure used in the simulation.[6][7]

Experimental Validation and Protocols

Computational models are powerful, but their predictions must be validated through rigorous experimental methods.

Experimental Data: Correlating with Models

Enzyme inhibition assays provide quantitative measures of a drug's potency, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These experimental values typically correlate well with the binding energies predicted by molecular docking.

| Statin | Inhibition Constant (Ki) |

| Atorvastatin (Active Enantiomer) | 2 - 250 nM |

Note: The wide range for Ki values can be attributed to different experimental conditions and assay types.[10]

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

This protocol outlines a generalized colorimetric assay to determine the inhibitory activity of atorvastatin enantiomers. The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by HMG-CoA reductase.[11][12][13]

Materials:

-

Purified HMG-CoA Reductase

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Atorvastatin enantiomer solutions (in appropriate solvent, e.g., DMSO)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents and keep them on ice.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADPH solution

-

Varying concentrations of the atorvastatin enantiomer solution (test wells) or solvent (control wells).

-

-

Enzyme Addition: Add the HMG-CoA Reductase solution to each well.

-

Reaction Initiation: Start the reaction by adding the HMG-CoA substrate solution.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for 5-10 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each enantiomer concentration and calculate the IC50 value.[11]

Experimental Protocol: Chiral Separation by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for separating and quantifying enantiomers.[3][14][15]

Instrumentation & Conditions:

-

HPLC System: With UV detector.

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-RH or Chiralpak® AD-H.[14][16]

-

Mobile Phase: Typically a normal-phase mixture, such as n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a specific ratio (e.g., 95:5 v/v).[15] Modifiers like trifluoroacetic acid may be added.[16]

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: Ambient or controlled (e.g., 30-40°C).[3][16]

Procedure:

-

Sample Preparation: Dissolve the atorvastatin sample in a suitable solvent (e.g., methanol/ethanol mixture).[16]

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.[15]

-

Chromatography: Run the separation under the specified isocratic conditions.

-

Detection: Monitor the elution of the enantiomers using the UV detector. The different enantiomers will have distinct retention times.

-

Quantification: Determine the purity and relative amounts of each enantiomer by integrating the peak areas in the resulting chromatogram.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex processes and relationships.

Caption: Workflow for enantioselective molecular modeling and validation.

Caption: Atorvastatin's inhibition of the mevalonate signaling pathway.

Caption: Key interactions of (3R,5R)-Atorvastatin in the HMG-CoA reductase active site.

Broader Implications: Pleiotropic Effects

Beyond cholesterol reduction, statins exhibit "pleiotropic" effects, including anti-inflammatory, antioxidant, and immunomodulatory properties.[2][17] These effects are linked to the inhibition of isoprenoid synthesis downstream of mevalonate.[2] Isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are vital for the function of small signaling proteins such as Ras and Rho.[17] By depleting these molecules, statins modulate various signaling pathways, contributing to their broad cardiovascular benefits.[17][18] While less studied, it is plausible that the enantiomers of atorvastatin could differentially modulate these pleiotropic effects, representing an area for future research.

Conclusion

The synergy between molecular modeling and experimental validation provides a powerful framework for understanding the enantioselective action of atorvastatin. Computational techniques accurately predict and explain the superior binding affinity of the therapeutically active (3R,5R)-enantiomer to HMG-CoA reductase. This knowledge is not only fundamental to our understanding of statin pharmacology but also invaluable for the structure-based design of next-generation therapeutics in drug development. The detailed protocols and data presented herein serve as a comprehensive resource for researchers dedicated to advancing the field of cardiovascular medicine.

References

- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.uob.edu.ly [repository.uob.edu.ly]

- 7. repository.uob.edu.ly [repository.uob.edu.ly]

- 8. researchgate.net [researchgate.net]

- 9. Molecular modeling studies of atorvastatin analogues as HMGR inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. Chiral screening approach of atorvastatin diastereomers by HPLC method [medjpps.periodikos.com.br]

- 15. medjpps.com [medjpps.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mevalonate signaling, COPD and cancer: the statins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cytochrome P450 3A4 in the Metabolism of Atorvastatin Isomers: A Technical Guide

Introduction

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed for the management of hypercholesterolemia and the prevention of cardiovascular events.[1] Administered orally in its active β-hydroxy acid form, atorvastatin's efficacy and disposition are heavily influenced by extensive first-pass metabolism, primarily occurring in the gut wall and liver.[2] Central to this metabolic process is the cytochrome P450 3A4 (CYP3A4) enzyme, which is the principal catalyst in the biotransformation of atorvastatin and its isomers.[3][4] This guide provides an in-depth examination of the role of CYP3A4 in the metabolism of atorvastatin's isomeric forms—the active acid and the inactive lactone—supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Atorvastatin Isomers: Acid-Lactone Interconversion

Atorvastatin exists in a pH-dependent equilibrium between its pharmacologically active carboxylic acid form and its inactive lactone form.[5][6] While administered as the active acid, it can undergo intramolecular esterification to form atorvastatin lactone.[7] This conversion is a critical step, as the lactone isomer exhibits significantly different metabolic characteristics and affinity for CYP3A4.[8][9] The lactone form is more lipophilic, which may influence its tissue penetration and interaction with metabolizing enzymes.[10] Theoretical studies suggest that under mildly acidic conditions, the equilibrium can slightly favor the lactone, while basic conditions strongly favor the more stable hydroxy acid anion.[6]

CYP3A4-Mediated Metabolism of Atorvastatin Isomers

CYP3A4 is the primary enzyme responsible for the oxidative metabolism of both atorvastatin acid and atorvastatin lactone.[1][3] This process leads to the formation of two major, pharmacologically active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[11][12] These hydroxylated metabolites contribute significantly to the overall therapeutic effect, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[1][11] While CYP3A5 also contributes to this metabolism, studies have shown that CYP3A4 is the major isoform involved.[4][13][14]

A crucial aspect of this metabolic pathway is the marked difference in CYP3A4's affinity for the two isomers. Atorvastatin lactone has a significantly higher binding affinity for CYP3A4 compared to its parent acid form.[8][9] This higher affinity is attributed to the lower desolvation energy of the neutral lactone compared to the anionic acid.[8] Consequently, the metabolic clearance of the lactone is substantially higher, suggesting that lactonization is a critical rate-limiting step for the overall elimination of atorvastatin.[8]

Caption: Atorvastatin metabolism via CYP3A4.

Quantitative Analysis of Atorvastatin Metabolism

In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have quantified the kinetic parameters of atorvastatin metabolism. These data consistently demonstrate the preferential metabolism of the lactone isomer by CYP3A4.

| Substrate | Metabolite | Enzyme | Km (μM) | Intrinsic Clearance (CLint, μL/min/mg) |

| Atorvastatin Acid | para-Hydroxyatorvastatin | CYP3A4 | 25.6 ± 5.0 | 35.5 ± 48.1 |

| Atorvastatin Acid | ortho-Hydroxyatorvastatin | CYP3A4 | 29.7 ± 9.4 | 45.8 ± 59.1 |

| Atorvastatin Lactone | para-Hydroxyatorvastatin Lactone | CYP3A4 | 1.4 ± 0.2 | 2949 ± 3511 |

| Atorvastatin Lactone | ortho-Hydroxyatorvastatin Lactone | CYP3A4 | 3.9 ± 0.2 | 923 ± 965 |

| Data sourced from Jacobsen et al., 2000.[8] |

As shown in the table, the Michaelis-Menten constant (Km) values are substantially lower for atorvastatin lactone, indicating a much higher binding affinity to CYP3A4.[8] Furthermore, the intrinsic clearance (CLint) for the formation of hydroxylated metabolites from the lactone is dramatically higher—20- to 83-fold greater than from the acid form.[8] Studies comparing CYP3A4 and CYP3A5 show that the intrinsic clearance rates for forming para- and ortho-hydroxyatorvastatin by CYP3A4 are 2.4- and 5.0-fold higher, respectively, than by CYP3A5, confirming CYP3A4's dominant role.[4][13][15]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

A standard protocol to assess the CYP3A4-mediated metabolism of atorvastatin isomers involves incubation with human liver microsomes.

-

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Atorvastatin acid and Atorvastatin lactone (substrates)

-

Recombinant human CYP3A4 (for isoform-specific studies)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for quenching the reaction)

-

Internal standard (e.g., rosuvastatin) for analytical quantification[13]

-

-

Methodology:

-

Pre-incubation: A mixture containing HLMs (e.g., 0.2 mg protein/mL) and the atorvastatin isomer (at various concentrations, e.g., 0-500 µM) in phosphate buffer is pre-warmed at 37°C.[13]

-

Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH-generating system.[13]

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 5-15 minutes), ensuring measurements are taken within the linear range of metabolite formation.[13]

-

Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile or methanol, which precipitates the proteins.

-

Sample Preparation: The quenched mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the metabolites, is collected for analysis.

-

Analysis: The concentrations of the parent drug and its metabolites (o-OH-atorvastatin and p-OH-atorvastatin) are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13]

-

Data Analysis: Enzyme kinetic parameters (Km and Vmax) are calculated by fitting the metabolite formation rates versus substrate concentration to the Michaelis-Menten equation or a substrate inhibition model where appropriate.[13]

-

Caption: Workflow for in vitro atorvastatin metabolism.

Regulation of CYP3A4 by Atorvastatin

Atorvastatin and its metabolites can also act as ligands for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes, including CYP3A4.[12][16] Activation of PXR by atorvastatin, its lactone, and its ortho-hydroxy metabolite can lead to the induction of CYP3A4 expression.[12] However, the para-hydroxy metabolite shows significantly reduced ability to induce CYP3A4.[12] This suggests a complex self-regulatory mechanism where the drug can influence its own metabolic pathway. While in vitro studies demonstrate this induction, the in vivo relevance appears to be more complex, with some clinical studies suggesting atorvastatin acts as a net inhibitor of CYP3A4.[16]

Caption: PXR activation by atorvastatin induces CYP3A4.

Clinical and Drug Development Implications

The central role of CYP3A4 in atorvastatin metabolism has significant clinical consequences.

-

Drug-Drug Interactions: Co-administration of atorvastatin with potent CYP3A4 inhibitors (e.g., itraconazole, clarithromycin, protease inhibitors) can dramatically increase atorvastatin plasma concentrations, elevating the risk of adverse effects like myopathy and rhabdomyolysis.[17][[“]][19][20] Conversely, CYP3A4 inducers (e.g., rifampicin, St. John's Wort) can decrease atorvastatin levels, potentially reducing its therapeutic efficacy.[20]

-

High-Affinity Lactone: The high affinity and rapid metabolism of atorvastatin lactone by CYP3A4 mean that interactions affecting this pathway are critical to the drug's overall clearance.[8] The lactone itself is a strong inhibitor of the acid's metabolism, further complicating the pharmacokinetic profile.[8]

-

Genetic Polymorphisms: Variations in the CYP3A4 and CYP3A5 genes can lead to inter-individual differences in metabolic rates, which may impact both the efficacy and safety of atorvastatin therapy.[3][14]

Conclusion

Cytochrome P450 3A4 is the cornerstone of atorvastatin metabolism, catalyzing the formation of its primary active metabolites. A critical feature of this process is the biochemical interplay between atorvastatin's acid and lactone isomers. The lactone form, despite being inactive, exhibits a much higher affinity for CYP3A4 and is metabolized far more rapidly. This finding establishes lactonization as a pivotal and likely rate-determining step in the overall disposition and elimination of atorvastatin. For researchers and drug development professionals, a thorough understanding of this dynamic relationship is essential for predicting drug-drug interactions, interpreting pharmacokinetic variability, and optimizing the clinical use of atorvastatin.

References

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Association between CYP3A4/CYP3A5 genetic polymorphisms and treatment outcomes of atorvastatin worldwide: is there enough research on the Egyptian population? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. The effect of atorvastatin treatment on serum oxysterol concentrations and cytochrome P450 3A4 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Statins and CYP Interactions [medsafe.govt.nz]

- 18. consensus.app [consensus.app]

- 19. Risk management of simvastatin or atorvastatin interactions with CYP3A4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. gov.uk [gov.uk]

Physicochemical properties of (3R,5S)-Atorvastatin sodium salt

An In-depth Technical Guide on the Physicochemical Properties of (3R,5S)-Atorvastatin Sodium Salt

Introduction

(3R,5S)-Atorvastatin, an enantiomer of the active pharmaceutical ingredient Atorvastatin, serves as a critical reference standard and impurity in the manufacturing and quality control of Atorvastatin drug products.[1] While the (3R,5R) enantiomer is the active HMG-CoA reductase inhibitor, understanding the physicochemical properties of the (3S,5S) diastereomer is essential for analytical method development, impurity profiling, and ensuring the purity and safety of the final drug substance. This document provides a comprehensive overview of the known physicochemical characteristics of (3R,5S)-Atorvastatin sodium salt, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical properties of (3R,5S)-Atorvastatin sodium salt are summarized below. These parameters are crucial for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Chemical Name | sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | [2] |

| CAS Number | 131275-93-9 | [1][2] |

| Molecular Formula | C₃₃H₃₄FN₂NaO₅ | [2][3][4][5] |

| Molecular Weight | 580.62 g/mol | [3][5][6] |

| Physical Form | Crystalline solid | [4] |

| Color | Pale Yellow Solid | [7] |

| Melting Point | >200°C (with decomposition) | [7][8] |

| pKa | 4.46 | [3][7][9] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The solubility of Atorvastatin salts is pH-dependent. Below is a summary of the reported solubility data.

| Solvent | Concentration | Reference |

| Dimethylformamide (DMF) | 25 mg/mL | [4] |

| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [4] |

| DMSO | 5.81 mg/mL | [10] |

| Methanol | Slightly Soluble | [7] |

| Ethanol | 0.5 mg/mL | [4] |

| Water | Slightly Soluble | [7] |

| Water (30°C, pH 6.0) | 1.23 mg/mL | [3][9] |

| Water (30°C, pH 2.1) | 20.4 µg/mL | [3][9] |

*Note: These aqueous solubility values were reported for Atorvastatin sodium salt, with the stereochemistry not explicitly defined as (3R,5S) in the source material.

Solid-State Characterization

The solid-state form of an API can significantly impact its stability, dissolution, and manufacturability. Atorvastatin and its salts are known to exist in various crystalline and amorphous forms.

| Technique | Observation | Reference |

| Powder X-ray Diffraction (PXRD) | Crystalline sodium atorvastatin exhibits a distinct diffraction pattern with characteristic peaks. A patented crystalline form shows peaks at approximately 6.85, 7.18, 8.33, 19.1, and 19.42 degrees two-theta. | [11] |

Mechanism of Action of Active Atorvastatin

While (3S,5S)-Atorvastatin has little to no inhibitory activity, its active counterpart, (3R,5R)-Atorvastatin, functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[12] This inhibition leads to a reduction in cholesterol levels in the liver, which in turn increases the uptake of LDL cholesterol from the blood.[13]

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying physicochemical data. The following sections outline standard protocols for determining key properties.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[14]

-

Preparation : An excess amount of the (3R,5S)-Atorvastatin sodium salt is added to a known volume of the desired solvent (e.g., distilled water, buffer of a specific pH) in a sealed vial.[15][16]

-

Equilibration : The vials are agitated in a mechanical shaker or stirrer, typically at a constant temperature (e.g., 25°C or 37°C), for a sufficient period to reach equilibrium (e.g., 24 to 48 hours).[16]

-

Separation : The resulting suspension is filtered through a non-adsorptive membrane filter (e.g., 0.45 µm) to remove the undissolved solid.[16][17]

-

Analysis : The concentration of the dissolved Atorvastatin in the clear filtrate is determined using a validated analytical method, most commonly UV-Visible Spectrophotometry at its λ-max (approximately 241-246 nm) or High-Performance Liquid Chromatography (HPLC).[15][17][18]

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a primary tool for characterizing the solid-state nature (crystalline or amorphous) of a pharmaceutical powder.

-

Sample Preparation : A small amount of the powdered sample is gently packed into a sample holder.

-

Instrumentation : The analysis is performed using a powder X-ray diffractometer. Typical settings involve using Copper Kα radiation (Cu Kα) as the X-ray source.[19][20] The tube voltage and current are set to appropriate values, such as 40 kV and 25-50 mA, respectively.[19][21]

-

Data Collection : The instrument scans the sample over a specified range of 2θ angles (e.g., 2° to 65°) at a defined scan rate (e.g., 1-2°/min).[20][21]

-

Data Analysis : The resulting diffraction pattern is analyzed. The presence of sharp, well-defined peaks at specific 2θ angles indicates a crystalline material, while a broad, diffuse halo suggests an amorphous form.[22]

Thermal Analysis (DSC and TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about thermal transitions and stability.[23][24]

-

Differential Scanning Calorimetry (DSC) :

-

A few milligrams of the sample are hermetically sealed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10 or 20°C/min) under an inert nitrogen purge.[25]

-

The instrument measures the heat flow to or from the sample relative to a reference pan.

-

Endothermic events (e.g., melting, water loss) and exothermic events (e.g., crystallization, decomposition) are recorded.[25]

-

-

Thermogravimetric Analysis (TGA) :

-

A sample is placed in a high-precision balance within a furnace.

-

The sample is heated at a constant rate (e.g., 20°C/min).[25]

-

The instrument records the change in sample mass as a function of temperature.

-

This method is used to quantify the loss of volatiles like water or solvents and to determine decomposition temperatures.[26]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (3R,5S)-Atorvastatin Sodium Salt | C33H34FN2NaO5 | CID 46780494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atorvastatin [drugfuture.com]

- 4. caymanchem.com [caymanchem.com]

- 5. allmpus.com [allmpus.com]

- 6. (3S,5S)-Atorvastatin Sodium Salt | CymitQuimica [cymitquimica.com]

- 7. ATORVASTATIN SODIUM CAS#: 134523-01-6 [m.chemicalbook.com]

- 8. ATORVASTATIN SODIUM | 134523-01-6 [chemicalbook.com]

- 9. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Atorvastatin Sodium | Aquaporin | LDL | HMG-CoA Reductase | TargetMol [targetmol.com]

- 11. US8440712B2 - Crystalline sodium atorvastatin - Google Patents [patents.google.com]

- 12. apexbt.com [apexbt.com]

- 13. Atorvastatin Sodium | C33H34FN2NaO5 | CID 23665101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. pharmacophorejournal.com [pharmacophorejournal.com]

- 16. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 17. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. WO2005115980A1 - Salt forms of atorvastatin - Google Patents [patents.google.com]

- 20. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions | PLOS One [journals.plos.org]

- 21. nveo.org [nveo.org]

- 22. researchgate.net [researchgate.net]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 24. Crystal forms of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]

Methodological & Application

Application Note: Chiral Separation of Atorvastatin Isomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction Atorvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway.[1] The atorvastatin molecule possesses two stereogenic centers, resulting in four possible stereoisomers.[2] The therapeutically active and marketed form is the (3R,5R)-enantiomer.[2] Consequently, the enantiomeric purity of atorvastatin is a critical quality attribute in pharmaceutical manufacturing. Regulatory bodies like the European Pharmacopoeia (EP) and the US Pharmacopeia (USP) provide monograph methods for determining the enantiomeric purity of atorvastatin calcium.[2][3] This document provides detailed protocols and application notes for the chiral separation of atorvastatin isomers using High-Performance Liquid Chromatography (HPLC), a technique widely employed for this purpose.[4]

Methodology and Data Presentation

Chiral separation by HPLC is typically achieved using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to differential retention times. Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives, are commonly used for atorvastatin analysis.[2][5] Normal-phase chromatography is frequently employed, utilizing non-polar mobile phases composed of alkanes (like n-hexane or n-heptane) and polar modifiers (such as 2-propanol or ethanol), often with an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape.[2][4]

The following table summarizes various reported HPLC methods for the chiral separation of atorvastatin isomers, providing a comparative overview of the experimental conditions.

Table 1: Summary of HPLC Conditions for Chiral Separation of Atorvastatin Isomers